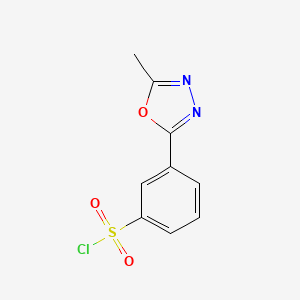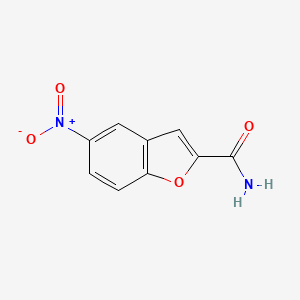![molecular formula C7H7N3 B1597288 8-Methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-18-4](/img/structure/B1597288.png)
8-Methyl-[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
8-Methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group attached at the 8th position. It is known for its significant biological activities and is commonly used in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Mode of Action
Triazolo[1,5-a]pyridine derivatives have been found to act as inhibitors of various enzymes and receptors . They interact with their targets, leading to changes in the biochemical processes within the cell.
Biochemical Pathways
It is known that triazolo[1,5-a]pyridine derivatives can affect various pathways due to their ability to inhibit different enzymes and receptors . The downstream effects of these interactions can lead to changes in cellular processes and functions.
Pharmacokinetics
The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been established under microwave conditions . This suggests that the compound could be synthesized in a manner that optimizes its bioavailability.
Result of Action
It is known that triazolo[1,5-a]pyridine derivatives can have various biological activities, including acting as inverse agonists and inhibitors . These actions can lead to changes in cellular processes and functions.
Action Environment
The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been established under microwave conditions , suggesting that the synthesis process could be influenced by environmental factors such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
8-Methyl-[1,2,4]triazolo[1,5-a]pyridine exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . It interacts with these enzymes and proteins, influencing their function and activity .
Cellular Effects
It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and activity of various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions.
Oxidative Cyclization: Another common approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Mechanochemical Method: This method involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate.
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines typically involve scalable reactions such as the microwave-mediated synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors and automated synthesis platforms can further enhance the production scale.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the triazole or pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
8-Methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing drugs that act as RORγt inverse agonists, PHD-1 inhibitors, JAK1, and JAK2 inhibitors.
Biological Research: The compound is utilized in studying cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial Applications: It is employed in the development of efficient light-emitting materials for phosphorescent OLED devices.
Comparison with Similar Compounds
8-Methyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antibacterial, antifungal, antiviral, and anticancer activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Used in antiviral and antibacterial research.
The uniqueness of this compound lies in its specific biological activities and its potential as a versatile scaffold for drug design.
Properties
IUPAC Name |
8-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-10-7(6)8-5-9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULGSXWARPNOCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295144 | |
| Record name | 8-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4931-18-4 | |
| Record name | NSC99877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Methyl[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-Methyl-2-(trifluoromethyl)-3-furyl]methylamine](/img/structure/B1597209.png)

![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)






![2-Benzyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B1597226.png)

